molecular formula C10H6Cl2N2OS B7019486 N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide

Cat. No.: B7019486
M. Wt: 273.14 g/mol
InChI Key: HBUIYOXRAGOXRD-UHFFFAOYSA-N
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Description

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide is a heterocyclic compound that features both pyridine and thiophene rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-7-3-13-4-8(9(7)12)14-10(15)6-1-2-16-5-6/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUIYOXRAGOXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=CN=CC(=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the pyridine ring can be reduced to amines.

    Substitution: Halogen atoms on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide: Another heterocyclic compound with similar structural features.

    N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: A pincer-type compound with pyridine rings.

Uniqueness

N-(4,5-dichloropyridin-3-yl)thiophene-3-carboxamide is unique due to the presence of both dichloropyridine and thiophene rings, which confer distinct electronic and steric properties. These features can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and development .

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